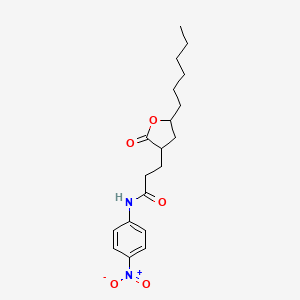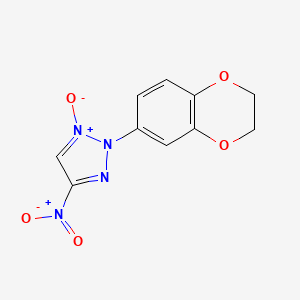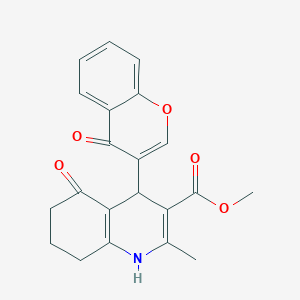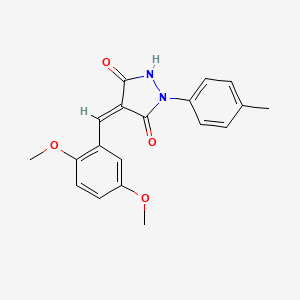![molecular formula C16H28N2O B5214059 (2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine](/img/structure/B5214059.png)
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine, also known as Bisindolylmaleimide IX, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in various fields.
Mecanismo De Acción
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX inhibits PKC by binding to the enzyme's regulatory domain and preventing its activation by phospholipids. This inhibition leads to a reduction in downstream signaling pathways, ultimately resulting in a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. This compound has also been shown to modulate the immune response by inhibiting T-cell activation and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX has several advantages for use in lab experiments, including its high potency and selectivity for PKC inhibition. However, this compound has some limitations, including its potential off-target effects and toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX, including the development of more potent and selective PKC inhibitors, the investigation of its potential applications in other diseases, and the exploration of its effects on other signaling pathways. Additionally, further studies are needed to elucidate the compound's mechanism of action and potential side effects.
Conclusion:
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX is a synthetic compound that has been extensively studied for its unique biochemical and physiological effects. This compound has potential applications in various fields, including cancer research, neuroscience, and immunology. Further research is needed to fully understand its mechanism of action and potential applications in disease treatment.
Métodos De Síntesis
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX can be synthesized using various methods, including the condensation reaction of 5-isopropyl-2-methylphenol with 4-bromo-1-butanol, followed by the reaction with 1,2-diaminoethane. This method has been shown to produce high yields of the compound and has been used in many studies.
Aplicaciones Científicas De Investigación
(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amineleimide IX has been widely used in scientific research for its potential applications in various fields, including cancer research, neuroscience, and immunology. This compound has been shown to inhibit protein kinase C (PKC), which plays a critical role in cell signaling and has been implicated in various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-13(2)15-7-6-14(3)16(12-15)19-11-5-4-9-18-10-8-17/h6-7,12-13,18H,4-5,8-11,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHCXHBVABUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexyl-2-isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5213982.png)
![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5213990.png)
![N-(dicyclopropylmethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5213997.png)
![2-[4-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5213998.png)

![2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5214009.png)
![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)



![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)